N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide
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Overview
Description
N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide, also known as BTZ043, is a chemical compound that has shown promising results in the treatment of tuberculosis. It belongs to the class of benzothiazole compounds and has been found to be effective against both drug-sensitive and drug-resistant strains of tuberculosis.
Scientific Research Applications
Neuraminidase Inhibitory Activity
This compound has been studied for its potential as a neuraminidase inhibitor . Neuraminidase is an enzyme that plays a key role in the spread of influenza viruses. Inhibitors of this enzyme can disrupt the life cycle of the virus, preventing its replication and spread. A series of benzylthiazolyl compounds, including variations of the compound , have shown potent inhibitory activity against neuraminidase, suggesting their potential use in antiviral drugs .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a small molecule and a protein at the atomic level, which helps in the design of drugs. The compound has been used in molecular docking studies to understand its binding efficiency and interaction with neuraminidase’s active sites. This research aids in the development of new drugs with improved efficacy and specificity .
Synthesis and Characterization
The compound serves as a key intermediate in the synthesis of various benzamide derivatives. Its synthesis and structural characterization are crucial for the development of new medicinal chemistry entities. Techniques such as 1H NMR, MS, and elemental analyses are employed to characterize the compound and confirm its structure, which is essential for further applications in drug design .
Antiviral Drug Development
Due to its inhibitory activity against neuraminidase, the compound is a candidate for the development of new antiviral drugs. It could be used to treat various strains of influenza, and its effectiveness against multiple subtypes of the virus makes it a valuable asset in medicinal chemistry research .
Spectrophotometric Analysis
Thiazolylazo compounds, which include the compound , are used in spectrophotometric analysis. They can act as chromophoric agents that change color in response to various substances, making them useful in the detection and quantification of trace amounts of toxic metallic ions .
Data Storage Material
Thiazolylazo dyes, which can be derived from the compound, are utilized in the manufacture of data storage devices such as CDs, DVDs, and Blu-ray discs. Their ability to absorb and reflect light at specific wavelengths makes them suitable for recording and storing data .
Mechanism of Action
Target of Action
The primary target of N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide is neuraminidase (NA) . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a key target for antiviral drugs .
Mode of Action
N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide interacts with neuraminidase, inhibiting its activity . The compound’s structure allows it to bind effectively to the active sites of neuraminidase, thereby preventing the enzyme from performing its function .
Biochemical Pathways
By inhibiting neuraminidase, N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide disrupts the life cycle of the influenza virus . This prevents the release of new virus particles from infected cells, thereby limiting the spread of the virus within the host .
Result of Action
The inhibition of neuraminidase by N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide results in a decrease in the spread of the influenza virus within the host . This can lead to a reduction in the severity and duration of influenza symptoms .
properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2,4-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-10-21-12(2)15(11)16(20)19-17-18-9-14(22-17)8-13-6-4-3-5-7-13/h3-7,9-10H,8H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODHJRXCVZXAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide |
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